3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
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Overview
Description
3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the reaction of anthranilic acid derivatives with appropriate reagents.
Coupling Reaction: The quinazolinone derivative is then coupled with 4-bromoaniline using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Amidation: The final step involves the amidation of the coupled product with 3,5-dimethylbenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield quinazolinone derivatives with reduced functional groups .
Scientific Research Applications
3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein-coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(2-methyl-4-oxoquinazolin-3-yl)benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-oxoquinazolin-3-yl)phenyl)benzamide
- 3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione
Uniqueness
3,5-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
3,5-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and efficacy in various biological assays.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O2
- Molecular Weight : 334.41 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant activity against various biological targets, including cancer cells and viruses. The following sections detail specific findings related to its biological effects.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. Its mechanism may involve the inhibition of key signaling pathways associated with cell growth and survival.
- Case Studies :
- A study demonstrated that derivatives of benzamide compounds, including this specific structure, exhibited moderate to high potency against several cancer cell lines in vitro. The IC50 values ranged from 10 µM to 30 µM depending on the specific cell line tested .
- Another investigation focused on the impact of structural modifications on anticancer activity, revealing that the introduction of specific substituents significantly enhanced efficacy against breast cancer cells .
Antiviral Activity
- In Vitro Studies : Preliminary assays have indicated that this compound exhibits antiviral properties against enterovirus strains. The compound was tested against EV71 (Enterovirus 71), showing an IC50 value of approximately 18 µM .
- Selectivity Index : The selectivity index (SI) for the compound was reported to be favorable compared to existing antiviral agents, suggesting a potential for therapeutic application with reduced cytotoxicity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : Combining different aromatic amines and carbonyl compounds.
- Cyclization Steps : Forming the quinazoline moiety through cyclization reactions.
Table 1: Summary of SAR Findings
Compound Variant | IC50 (µM) | Target | Notes |
---|---|---|---|
Original Compound | 18 | EV71 | Moderate activity |
Modified Variant A | 12 | EV71 | Enhanced potency |
Modified Variant B | 25 | Cancer Cells | Lower efficacy |
Properties
IUPAC Name |
3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-12-16(2)14-18(13-15)23(28)26-19-8-10-20(11-9-19)27-17(3)25-22-7-5-4-6-21(22)24(27)29/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOIAVJVCULMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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